molecular formula C12H2Cl6O2 B3065706 1,2,3,4,6,9-Hexachlorodibenzo-P-dioxin CAS No. 58200-68-3

1,2,3,4,6,9-Hexachlorodibenzo-P-dioxin

Cat. No.: B3065706
CAS No.: 58200-68-3
M. Wt: 390.9 g/mol
InChI Key: UDYXCMRDCOVQLG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4,6,9-Hexachlorodibenzo-P-dioxin can be synthesized through various chlorination processes involving dibenzo-p-dioxin. The chlorination typically occurs under controlled conditions using chlorine gas or other chlorinating agents. The reaction is carried out in the presence of a catalyst, often at elevated temperatures to ensure complete chlorination .

Industrial Production Methods: Industrial production of this compound often involves the chlorination of dibenzo-p-dioxin in large-scale reactors. The process is carefully monitored to control the degree of chlorination and to minimize the formation of unwanted by-products. High-resolution gas chromatography and mass spectrometry are used to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,6,9-Hexachlorodibenzo-P-dioxin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2,3,4,6,9-Hexachlorodibenzo-P-dioxin has several applications in scientific research:

Mechanism of Action

1,2,3,4,6,9-Hexachlorodibenzo-P-dioxin exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound translocates to the nucleus, where it influences the expression of various genes involved in xenobiotic metabolism. This leads to the activation of phase I and phase II detoxification enzymes, such as cytochrome P450 enzymes, which mediate the compound’s biochemical and toxic effects .

Comparison with Similar Compounds

Uniqueness: 1,2,3,4,6,9-Hexachlorodibenzo-P-dioxin is unique due to its specific chlorination pattern, which influences its chemical properties and biological activity. Compared to other hexachlorodibenzo-p-dioxins, it has distinct toxicological profiles and environmental persistence .

Properties

IUPAC Name

1,2,3,4,6,9-hexachlorodibenzo-p-dioxin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Cl6O2/c13-3-1-2-4(14)10-9(3)19-11-7(17)5(15)6(16)8(18)12(11)20-10/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYXCMRDCOVQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Cl6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074065
Record name 1,2,3,4,6,9-Hexachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58200-68-3
Record name 1,2,3,4,6,9-Hexachlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058200683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4,6,9-Hexachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4,6,9-HEXACHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLJ7IV207P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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